Cas no 1073-39-8 (3-Bromobicyclo[4.2.0]octa-1,3,5-triene)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
- 4-bromobicyclo[4.2.0]octa-1(6),2,4-triene
- 3-bromo-bicyclo[4.2.0]octa-1,3,5-triene
- 4-Bromobenzocyclobutene
- 4-bromocyclobutabenzene
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene 4-Bromo-1,2-dihydrobenzocyclobutene
- 4-Brom-1,2-dihydrobenzocyclobuten
- 4-BROMO-BENZOCYCLOBUTANE
- AC-157
- bromobenzocyclobutene
- 4-Bromo-1,2-dihydrobenzocyclobutene
- 3-Bromobicyclo[4.2.]octa-1,3,5-triene
- 1-broMo-4-(cyclobut-1-en-1-yl)benzene
- 4-BrBCB 4-Bromobenzocyclobutene
- 4-bromobenzocyclobutane
- Bicyclo[4.2.0]octa-1,3,5-triene, 3-bromo-
- 4-bromo-1,2-dihydrocyclobutabenzene
- 4-Bromobenzocylobutene
- AMBZ0011
- EBD6098
- GMHHTGYHERDNLO-UHFFFAOYSA-N
- FCH863
- FCH863833
- API0004937
- TRA0040902
- 4-Bromobenzocyclobutene, 96%
- AKOS006290829
- AM20020174
- SCHEMBL13594
- 1073-39-8
- EN300-295267
- W-200763
- 3-bromo-bicyclo[4,2,0]octa-1(6),2,4-triene
- 3-BROMOBICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE
- FT-0649079
- MFCD09029072
- SY030306
- DTXSID10446374
- AS-14569
- CS-W015996
- 3-bromo-bicyclo[4.2.0]octa-1(6),2,4-triene
-
- MDL: MFCD09029072
- Inchi: 1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2
- InChI Key: GMHHTGYHERDNLO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CC2
Computed Properties
- Exact Mass: 181.97300
- Monoisotopic Mass: 181.97311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.470 g/mL at 25 °C
- Boiling Point: 221.4 °C at 760 mmHg
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: n20/D 1.589
- PSA: 0.00000
- LogP: 2.54770
- Sensitiveness: Sensitive to humidity
3-Bromobicyclo[4.2.0]octa-1,3,5-triene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P273; P301+P312; P330; P391; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-51
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
3-Bromobicyclo[4.2.0]octa-1,3,5-triene Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Bromobicyclo[4.2.0]octa-1,3,5-triene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079227-250mg |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 079227-1g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 079227-5g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95% | 5g |
£138.00 | 2022-03-01 | |
| Fluorochem | 079227-10g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95% | 10g |
£247.00 | 2022-03-01 | |
| Alichem | A019149713-5g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 97% | 5g |
$255.46 | 2023-09-04 | |
| Alichem | A019149713-10g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 97% | 10g |
$312.00 | 2023-09-04 | |
| Alichem | A019149713-25g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 97% | 25g |
$714.78 | 2023-09-04 | |
| Chemenu | CM202793-25g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95+% | 25g |
$276 | 2021-06-16 | |
| Chemenu | CM202793-500g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95+% | 500g |
$3385 | 2022-06-14 | |
| Chemenu | CM202793-1000g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95+% | 1000g |
$6462 | 2022-06-14 |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene Suppliers
3-Bromobicyclo[4.2.0]octa-1,3,5-triene Related Literature
-
Xin Huang,Qiuhong Zhang,Guoqing Deng,Zhen Meng,Xudong Jia,Kai Xi RSC Adv. 2016 6 24690
-
Manling Shi,Gang Huang,Jing Sun,Qiang Fang Polym. Chem. 2023 14 999
-
Manling Shi,Gang Huang,Jing Sun,Qiang Fang Polym. Chem. 2023 14 999
-
Yuanrong Cheng,Wenhao Chen,Zhuo Li,Tangwei Zhu,Ziyu Zhang,Yunxia Jin RSC Adv. 2017 7 14406
-
Xiaoyao Chen,Jiajia Wang,Jing Sun,Qiang Fang Mater. Chem. Front. 2018 2 1397
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Aryl halides Aryl bromides
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
Introduction to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No. 1073-39-8)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene, identified by the chemical identifier CAS No. 1073-39-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic brominated molecule has garnered attention due to its unique structural framework and potential applications in synthetic chemistry and medicinal chemistry. The compound features a bicyclo[4.2.0]octane core substituted with a bromine atom at the 3-position, making it a valuable intermediate for constructing more complex molecular architectures.
The structural motif of bicyclo[4.2.0]octa-1,3,5-triene is characterized by its strained three-membered and four-membered rings, which contribute to its reactivity and utility in synthetic transformations. The presence of the bromine substituent at the 3-position enhances its electrophilicity, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Heck reactions, and Buchwald-Hartwig amination. These reactions are pivotal in constructing biaryl systems and nitrogen-containing heterocycles, which are prevalent in many bioactive molecules.
In recent years, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its strained bicyclic core serves as a scaffold for developing molecules with potential therapeutic applications. For instance, researchers have leveraged this compound to create analogs of natural products and drug candidates targeting various biological pathways. The ability to functionalize the bromine atom allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
One notable application of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene lies in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. By incorporating the bicyclo[4.2.0]octene scaffold into kinase inhibitors, researchers can achieve high binding affinity and selectivity due to the rigid conformation imposed by the fused rings. The bromine atom further allows for further derivatization to optimize interactions with the target enzyme's active site.
The compound's utility extends beyond kinase inhibition; it has also been utilized in the synthesis of antiviral and antibacterial agents. The strained ring system of bicyclo[4.2.0]octa-1,3,5-triene can mimic natural product structures that exhibit potent biological activity against pathogens. By modifying the substituents on the bromine atom or introducing additional functional groups, chemists can generate libraries of compounds for high-throughput screening against viral proteases or bacterial enzymes.
Advances in computational chemistry have further enhanced the appeal of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene as a building block. Molecular modeling studies have revealed insights into its reactivity and binding modes with biological targets, aiding in the rational design of novel derivatives with improved pharmacological profiles. These computational approaches complement experimental efforts by predicting optimal substitution patterns and predicting potential side effects.
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene itself presents an intriguing challenge due to its strained three-membered ring system. Traditional synthetic routes often involve cyclization reactions followed by bromination steps to introduce the desired substituent at the 3-position. Recent methodologies have focused on improving yields and selectivity through transition-metal-catalyzed reactions or photoredox processes that minimize unwanted side products.
In conclusion, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No 1073-39-8) represents a versatile intermediate with broad applications in medicinal chemistry and synthetic organic chemistry。 Its unique structural features make it an invaluable tool for constructing complex molecules with potential therapeutic benefits。 As research continues to uncover new synthetic strategies and biological applications, this compound is poised to remain at forefront of chemical innovation。
1073-39-8 (3-Bromobicyclo[4.2.0]octa-1,3,5-triene) Related Products
- 588-93-2(1-Bromo-4-propylbenzene)
- 6134-56-1(6-Bromotetralin)
- 54887-20-6(3-Bromo-N-butylbenzene)
- 19829-32-4(1-bromo-3-propylbenzene)
- 19829-56-2(1-Bromo-4-2-(4-bromophenyl)ethylbenzene)
- 145708-71-0(Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-)
- 38409-59-5(1-Bromo-3-hexylbenzene)
- 14310-24-8(Benzene,1-bromo-4-(2-phenylethyl)-)
- 60573-70-8(Benzene, 4-bromo-1-butyl-2-methyl-)
- 6134-54-9(5-Bromo-2,3-dihydro-1H-indene)